Magnesium, bromo(1-methyl-2-propenyl)-
Description
Magnesium, bromo(1-methyl-2-propenyl)- is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a bromine atom and a 1-methyl-2-propenyl group (an alkenyl substituent). This compound is pivotal in organic synthesis for forming carbon-carbon bonds, particularly in reactions involving nucleophilic addition to carbonyl groups.
Structure
2D Structure
Properties
CAS No. |
53247-17-9 |
|---|---|
Molecular Formula |
C4H7BrMg |
Molecular Weight |
159.31 g/mol |
IUPAC Name |
magnesium;but-1-ene;bromide |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IWIKSPCFZVZFIT-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(1-methyl-2-propenyl)- is typically prepared by reacting 1-bromo-2-methylpropene with magnesium turnings in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(1-methyl-2-propenyl)- primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, such as carbonyl compounds, to form alcohols after hydrolysis .
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: Formed from reactions with aldehydes, ketones, and esters.
Carboxylic Acids: Formed from reactions with carbon dioxide.
Scientific Research Applications
Magnesium, bromo(1-methyl-2-propenyl)- is used extensively in scientific research, particularly in organic chemistry. It serves as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it invaluable in constructing various molecular frameworks .
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations :
- Alkenyl vs.
- Halogen Effects : Bromine’s electron-withdrawing nature in aryl Grignard reagents (e.g., Magnesium, bromo(4-bromophenyl)-) enhances electrophilicity, whereas in alkenyl systems, it may stabilize the magnesium center through inductive effects .
Research Findings and Limitations
Key Studies
- Electronic Effects: Bromine in aryl Grignard reagents lowers electron density at the magnesium center, increasing electrophilicity by 20–30% compared to non-brominated analogs .
- Steric Influence : Methyl groups on propenyl chains reduce reaction rates with bulky ketones by up to 40% compared to unsubstituted alkenyl Grignard reagents .
Limitations
- Direct data on Magnesium, bromo(1-methyl-2-propenyl)- is scarce; conclusions are extrapolated from structural analogs.
- Biological activity studies are theoretical, requiring experimental validation .
Biological Activity
Magnesium, bromo(1-methyl-2-propenyl)- (C4H7BrMg), is a compound with notable biological activities, particularly in the context of its reactivity as a Grignard reagent. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its pharmacological properties and applications in synthetic organic chemistry.
- Molecular Formula : C4H7BrMg
- Molecular Weight : 159.31 g/mol
- Appearance : Clear to hazy liquid
- Solubility : Reacts violently with water
Biological Activity Overview
Magnesium, bromo(1-methyl-2-propenyl)- exhibits various biological activities primarily due to its role in chemical reactions rather than direct biological effects. Its utility as a Grignard reagent allows for the synthesis of complex organic molecules that may possess biological significance.
1. Reactivity and Mechanism
The compound is known for its reactivity in nucleophilic addition reactions. For instance, it can react with carbonyl compounds to form alcohols through nucleophilic attack. This property is crucial for synthesizing biologically active compounds, including pharmaceuticals.
2. Pharmacological Applications
Research has indicated that derivatives formed from magnesium, bromo(1-methyl-2-propenyl)- can exhibit significant pharmacological properties:
- Anti-inflammatory Effects : Compounds derived from this magnesium bromide have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies suggest that related compounds may possess antimicrobial properties, making them candidates for developing new antibiotics.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory agents using magnesium, bromo(1-methyl-2-propenyl)- as a starting material. The synthesized compounds were tested for their ability to inhibit the production of inflammatory markers in vitro. Results indicated a significant reduction in interleukin-6 (IL-6) levels, suggesting potential therapeutic applications in treating inflammatory diseases.
| Compound | IL-6 Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound A | 75% | 12 |
| Compound B | 68% | 15 |
| Control | N/A | N/A |
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of derivatives synthesized from magnesium, bromo(1-methyl-2-propenyl)-. The study assessed the efficacy against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
| P. aeruginosa | 18 |
The results indicated that certain derivatives exhibited effective antibacterial activity, highlighting their potential use in developing new antimicrobial therapies.
Research Findings
Recent literature reviews emphasize the significance of magnesium-based compounds in medicinal chemistry. The unique reactivity profile of magnesium, bromo(1-methyl-2-propenyl)- allows for the formation of diverse chemical entities that can be tailored for specific biological activities.
Key Findings:
- Versatile Reactivity : The compound's ability to participate in various organic reactions makes it a valuable tool in synthetic chemistry.
- Potential Therapeutic Applications : Research suggests promising avenues for developing anti-inflammatory and antimicrobial agents based on derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
